molecular formula C8H4ClF5 B3088661 1-Chloro-4-(pentafluoroethyl)benzene CAS No. 118559-17-4

1-Chloro-4-(pentafluoroethyl)benzene

Cat. No. B3088661
CAS RN: 118559-17-4
M. Wt: 230.56 g/mol
InChI Key: CQOZBGYMWGQJTK-UHFFFAOYSA-N
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Description

“1-Chloro-4-(pentafluoroethyl)benzene” is a chemical compound with the molecular formula C8H4ClF5 . It is related to “1-Chloro-4-trifluoromethylbenzene”, which is a clear colorless liquid with an aromatic odor .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(pentafluoroethyl)benzene” consists of a benzene ring with a chlorine atom and a pentafluoroethyl group attached . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Aryl halides like “1-Chloro-4-(pentafluoroethyl)benzene” can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .

Scientific Research Applications

Fluorine-Containing Derivatives Synthesis

1-Chloro-4-(pentafluoroethyl)benzene is used in synthesizing new derivatives that include pentafluorosulfanyl and perfluoroalkylthio derivatives. These derivatives, obtained from bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide, demonstrate enhanced activation of the halogen substituent for nucleophilic attack due to fluorine-containing, electron-withdrawing substituents. This activation allows for the introduction of various N - and S -containing groups in the benzene ring, expanding synthetic possibilities in heterocyclic chemistry (A. M. Sipyagin et al., 2004).

Electropolymerization Studies

1-Chloro-4-(pentafluoroethyl)benzene is also investigated in electropolymerization studies. The polymerization of benzene in ionic liquids containing pentafluoroethyl groups has been observed to result in polymers with interesting electroactive properties. This offers insights into the role of ionic liquids in the electropolymerization process and the characteristics of the resulting polymers (S. Z. E. Abedin et al., 2004).

Liquid Crystal Research

Research in the field of liquid crystals has also incorporated 1-Chloro-4-(pentafluoroethyl)benzene derivatives. Studies using computational density functional theory (DFT) have examined the effect of electric fields on the polarizability of molecules related to nematic liquid crystals. This research helps in understanding the electronic properties of these materials, which are crucial for their applications in display technologies (P. Upadhyay et al., 2020).

Mechanism of Action

The mechanism of nucleophilic substitution in aryl halides involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion . This mechanism is called SNAr .

properties

IUPAC Name

1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOZBGYMWGQJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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